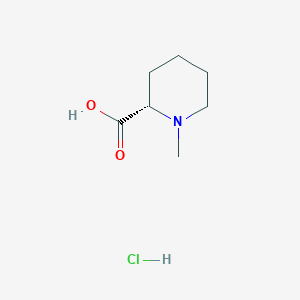

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

描述

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring.

Methylation: The piperidine ring is then methylated at the 1-position.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale chemical reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include methyl iodide for methylation and carbon dioxide for carboxylation.

化学反应分析

1.1. Esterification and Amidation

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or dehydrating conditions, forming esters such as methyl (S)-1-methylpiperidine-2-carboxylate. Amidation occurs via activation with reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which reacts with amines (e.g., diethylamine) to yield amides .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (ROH), H⁺ or DCC | R-O-CO-piperidine derivative | |

| Amidation | SOCl₂ followed by R₂NH | R₂N-CO-piperidine derivative |

1.2. Oxidation and Reduction

-

Oxidation : The piperidine ring or side chains can be oxidized using agents like KMnO₄ or CrO₃. For example, oxidation of the methyl group may yield ketones.

-

Reduction : The carboxylic acid group is reduced to a primary alcohol using LiAlH₄ or NaBH₄.

| Reaction Type | Reagents | Major Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone or aldehyde derivative | |

| Reduction | LiAlH₄ | (S)-1-Methylpiperidine-2-methanol |

1.3. Substitution Reactions

The hydrochloride group participates in nucleophilic substitution with reagents like amines or thiols. For example, substitution with pyridine derivatives forms complex heterocycles used in drug synthesis .

1.4. Transfer Hydrogenation

In industrial synthesis, the compound’s precursor (piperidine-4-carboxylic acid) undergoes transfer hydrogenation with formaldehyde and a palladium catalyst to introduce the methyl group . This method avoids gaseous H₂ and operates at ambient pressure .

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| Methylation | HCHO, Pd/C, 90–95°C | 1-Methylpiperidine-4-carboxylic acid |

2.1. Biological Activity

-

Enzyme Inhibition : Acts as an ACE inhibitor, disrupting angiotensin conversion and showing potential in cardiovascular therapeutics.

-

Antibiotic Properties : Binds bacterial ribosomes to inhibit protein synthesis, validated in studies using E. coli models.

2.2. Industrial Catalysis

The piperidine ring facilitates elimination reactions in Knoevenagel condensations, lowering activation barriers by 14.1 kcal/mol compared to hydroxide ions . This property is leveraged in synthesizing fine chemicals and polymers .

Structural and Mechanistic Insights

-

Molecular Formula : C₇H₁₄ClNO₂ (MW: 179.64 g/mol).

-

Mechanism : In substitution reactions, the hydrochloride acts as a leaving group, while the carboxylic acid engages in nucleophilic acyl substitution .

Comparative Reactivity

The compound’s stereochemistry and methyl group enhance selectivity in asymmetric synthesis compared to non-chiral analogs like piperidine-3-carboxylic acid. Its hydrochloride salt improves solubility in polar solvents, enabling efficient large-scale reactions .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is widely recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly analgesics and anti-inflammatory drugs. Its structural characteristics facilitate the formation of complex molecules essential for effective drug design and formulation .

Case Study: Migraine Treatment

- Research has demonstrated its utility in developing compounds targeting serotonin receptors, specifically 5-HT_1F receptors, which are implicated in migraine treatment. The compound has been involved in synthesizing derivatives that exhibit therapeutic potential for migraine relief without the vasoconstrictive side effects associated with traditional treatments .

Organic Synthesis

Building Block for Complex Molecules

- In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create diverse derivatives with tailored properties .

Chemical Reactions Involved

- Common reactions involving this compound include:

- Oxidation: Converting it to ketones or aldehydes using agents like potassium permanganate.

- Reduction: Transforming the carboxylic acid group into alcohols using lithium aluminum hydride.

- Substitution: Engaging in nucleophilic substitution reactions to form various substituted piperidine derivatives .

Neuroscience Research

Investigating Neurotransmitter Systems

- The compound is actively studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin. This makes it valuable for exploring treatments for neurological disorders such as anxiety and depression .

Potential Applications

- Its role in modulating neurotransmitter activity positions it as a candidate for developing medications aimed at various psychiatric and neurological conditions .

Catalysis

Improving Reaction Efficiency

- This compound can act as a catalyst in specific chemical reactions, enhancing efficiency and yield. This property is particularly beneficial in industrial applications where optimizing reaction conditions is critical .

Material Science

Development of New Materials

- The compound is being explored for its potential applications in material science, particularly in creating new polymers with unique chemical properties. Its structural features may contribute to the development of materials with enhanced functionalities .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis, especially analgesics and anti-inflammatories | Migraine treatment via serotonin receptor modulation |

| Organic Synthesis | Building block for complex organic molecules | Oxidation to ketones/aldehydes; reduction to alcohols |

| Neuroscience Research | Investigating effects on neurotransmitter systems | Potential treatments for anxiety and depression |

| Catalysis | Acts as a catalyst to improve reaction efficiency | Industrial chemical processes |

| Material Science | Development of new materials such as polymers | Unique chemical properties through polymerization |

作用机制

The mechanism of action of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes and altering their catalytic activity.

相似化合物的比较

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom.

Methylpiperidine: Piperidine with a methyl group attached.

Piperidine-2-carboxylic acid: Piperidine with a carboxylic acid group at the 2-position.

Uniqueness

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to the presence of both a methyl group and a carboxylic acid group on the piperidine ring, along with its hydrochloride salt form. This combination of functional groups imparts specific chemical and biological properties that are not found in simpler piperidine derivatives.

生物活性

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its role in antibiotic activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : Approximately 179.64 g/mol

- Structure : The compound features a six-membered piperidine ring with a methyl group at the 1-position and a carboxylic acid group at the 2-position.

This compound exhibits its biological effects primarily through interactions with specific proteins and enzymes:

- Antibiotic Activity : The compound acts as an antibiotic by binding to bacterial ribosomes, disrupting protein synthesis, which is crucial for bacterial growth and survival.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. This inhibition can be significant in developing treatments for cardiovascular diseases.

- Protein-Ligand Interactions : The compound is also involved in studying enzyme mechanisms and protein-ligand interactions, making it valuable in drug design.

Applications in Research

The diverse applications of this compound span several fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing analgesics and anti-inflammatory drugs .

- Neuroscience Research : The compound is investigated for its effects on neurotransmitter systems, potentially contributing to treatments for neurological disorders .

- Organic Synthesis : It is utilized in organic chemistry for creating complex molecules with desired properties .

- Catalysis : The compound can act as a catalyst, enhancing the efficiency of chemical reactions in industrial applications .

Table 1: Summary of Biological Activities

Case Study Example

A study published in 2024 explored the interactions of this compound with G protein-coupled receptors (GPCRs), highlighting its potential as a modulator in drug discovery. The research focused on how this compound could influence GPCR signaling pathways, which are critical for numerous physiological processes .

属性

IUPAC Name |

(2S)-1-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENMKHNMVUDRMJ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。